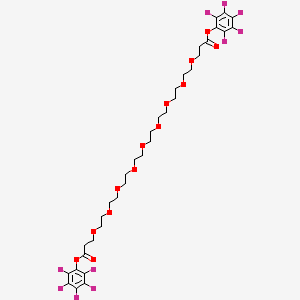

Bis-PEG9-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40F10O13/c35-23-25(37)29(41)33(30(42)26(23)38)56-21(45)1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-20-18-54-16-14-52-12-10-50-8-6-48-4-2-22(46)57-34-31(43)27(39)24(36)28(40)32(34)44/h1-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZQOXAQZALFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F10O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG9-PFP Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG9-PFP ester, a homobifunctional crosslinking agent increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure and physicochemical properties, provide detailed experimental protocols for its use, and visualize key processes through diagrams.

Core Concepts: Chemical Structure and Properties

This compound is a chemical compound characterized by a central hydrophilic polyethylene glycol (PEG) chain of nine ethylene glycol units, flanked on both ends by reactive pentafluorophenyl (PFP) ester groups. This symmetrical structure allows for the covalent linkage of two amine-containing molecules.

Key Structural Features:

-

Homobifunctional: Possesses two identical reactive groups, enabling the crosslinking of molecules with primary or secondary amines.

-

PEGylated Spacer (PEG9): The nine-unit PEG chain imparts hydrophilicity to the crosslinker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially decrease immunogenicity. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.

-

Pentafluorophenyl (PFP) Ester: These are highly reactive functional groups that readily form stable amide bonds with primary and secondary amines. Notably, PFP esters are generally more stable towards hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for reaction optimization.[1][]

The systematic IUPAC name for this compound is bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate.[3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₄H₄₀F₁₀O₁₃ |

| Molecular Weight | 846.66 g/mol |

| CAS Number | 1334170-00-1 |

| Appearance | Solid or viscous liquid |

| Purity | Typically >95% |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility in aqueous solutions. |

| Stability and Storage | Moisture-sensitive.[4] Store at -20°C with desiccant.[5] For short-term storage, 0-4°C is acceptable. Stable for over two years if stored properly. |

| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. |

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound. These are generalized protocols and may require optimization for specific applications.

General Protocol for Protein-Protein Crosslinking

This protocol outlines a general workflow for crosslinking two amine-containing proteins using this compound.

Materials:

-

Protein A and Protein B (in an amine-free buffer, e.g., PBS, HEPES, or borate buffer, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the stock solution.

-

Reaction Setup:

-

Dissolve the protein(s) to be crosslinked in the reaction buffer at a concentration of 0.5-5 mg/mL.

-

Slowly add the this compound stock solution to the protein solution while gently stirring. The recommended molar ratio of crosslinker to protein is typically between 10:1 and 50:1, but this should be optimized for each specific application.

-

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive proteins.

-

Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol for the Synthesis of a PROTAC (Proteolysis Targeting Chimera)

This compound is a commonly used linker in the synthesis of PROTACs. This protocol provides a generalized two-step approach for synthesizing a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand.

Materials:

-

Target Protein Ligand (with a primary or secondary amine)

-

E3 Ligase Ligand (with a primary or secondary amine)

-

This compound

-

Anhydrous DMF or DMSO

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Reaction vials and stirring apparatus

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

Step 1: Synthesis of the Ligand-Linker Intermediate

-

Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand (either the target protein ligand or the E3 ligase ligand, typically the less sterically hindered one) in anhydrous DMF or DMSO.

-

Addition of Crosslinker: Add a 1.5 to 2-fold molar excess of this compound to the ligand solution.

-

Base Addition: Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the mono-substituted ligand-linker intermediate.

-

Purification: Once the reaction is complete, purify the mono-substituted intermediate using preparative HPLC.

Step 2: Coupling of the Second Ligand

-

Reaction Setup: Dissolve the purified ligand-linker intermediate in anhydrous DMF or DMSO in a new, dry reaction vial under an inert atmosphere.

-

Addition of Second Ligand: Add a 1.2 to 1.5-fold molar excess of the second ligand to the reaction mixture.

-

Base Addition: Add 2-3 equivalents of DIPEA.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS for the formation of the final PROTAC molecule.

-

Final Purification: Purify the final PROTAC product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure of this compound, a typical bioconjugation workflow, and the mechanism of action of a PROTAC synthesized using this linker.

Caption: Chemical Structure of this compound.

Caption: General Bioconjugation Workflow.

Caption: PROTAC Mechanism of Action.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bis-PEG9-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of Bis-PEG9-PFP ester, a homobifunctional crosslinker increasingly utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document elucidates the chemical reactivity of the pentafluorophenyl (PFP) ester groups, the role of the polyethylene glycol (PEG) spacer, and provides detailed experimental protocols and visual diagrams to facilitate its application in research and development.

Introduction

This compound is a chemical crosslinker featuring two amine-reactive pentafluorophenyl (PFP) ester functional groups at either end of a nine-unit polyethylene glycol (PEG) spacer. This homobifunctional architecture allows for the covalent linkage of two amine-containing molecules. The PFP ester is an activated ester that readily reacts with primary and secondary amines to form stable amide bonds. A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media, leading to higher reaction efficiencies.[1][2] The hydrophilic PEG9 spacer enhances the water solubility of the crosslinker and the resulting conjugate, a crucial property for biological applications.[]

Core Mechanism of Action

The fundamental mechanism of action of this compound revolves around the nucleophilic acyl substitution reaction between the PFP ester and an amine.

The PFP Ester-Amine Reaction

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. The pentafluorophenyl group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms, which stabilizes the resulting pentafluorophenoxide anion. This leads to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[]

The reaction is most efficient in the pH range of 7 to 9.[2] A pH of 7.2 to 8.5 is often recommended to ensure that the primary amines are sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis reaction.

Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the PFP ester, where water acts as the nucleophile. This reaction results in the cleavage of the ester bond, yielding the corresponding carboxylic acid and pentafluorophenol, rendering the crosslinker inactive. The rate of hydrolysis increases with pH. PFP esters are notably less susceptible to spontaneous hydrolysis compared to NHS esters, which have a half-life of minutes at a pH of 8. This enhanced stability of PFP esters in aqueous solutions contributes to more efficient and reproducible conjugation reactions.

Role of the PEG9 Spacer

The nine-unit polyethylene glycol (PEG) spacer plays a critical role in the functionality of the this compound.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and, more importantly, of the final bioconjugate. This is particularly beneficial when working with hydrophobic molecules intended for biological systems.

-

Reduced Aggregation: The PEG spacer can help to prevent the aggregation of conjugated proteins or other biomolecules.

-

Flexible Spacer: The PEG9 chain provides a flexible and defined-length spacer arm between the two conjugated molecules. This spatial separation can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance. In the context of PROTACs, the linker length is a critical parameter for the effective formation of a ternary complex between the target protein and the E3 ligase.

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting conjugate.

Quantitative Data

| Parameter | PFP Ester | NHS Ester | References |

| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.5 | |

| Recommended pH | 7.2 - 8.5 | 7.2 - 8.0 | |

| Hydrolysis Rate | Less susceptible to hydrolysis | More susceptible to hydrolysis, especially at pH > 8 | |

| Half-life at pH 8 | Hours (qualitative) | Minutes | |

| Reactivity with Amines | High | High |

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical bioconjugation reaction, such as the formation of a PROTAC by linking an E3 ligase ligand and a target protein ligand, both containing a primary amine.

Materials

-

This compound

-

Amine-containing molecule 1 (e.g., E3 ligase ligand)

-

Amine-containing molecule 2 (e.g., target protein ligand)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification

Protocol for One-Step Homobifunctional Crosslinking

-

Preparation of Reactants:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.

-

Dissolve the amine-containing molecules 1 and 2 in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Combine the two amine-containing molecules in the desired molar ratio in the Reaction Buffer.

-

Slowly add the dissolved this compound to the amine mixture. A typical starting point is a 0.5 to 1-fold molar ratio of the crosslinker to the total amine concentration. The optimal ratio should be determined empirically.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be below 10% to avoid denaturation of proteins, if applicable.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess crosslinker, pentafluorophenol byproduct, and unreacted molecules by size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer.

-

-

Analysis:

-

Analyze the reaction products using techniques such as LC-MS to confirm the formation of the desired conjugate and to assess purity.

-

Visualizations

Chemical Reaction Mechanism

Caption: Reaction mechanism of this compound with an amine.

Experimental Workflow

Caption: A typical experimental workflow for bioconjugation.

Logical Relationship of Advantages

Caption: Key advantages of the this compound structure.

References

Bis-PEG9-PFP Ester: A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG9-PFP ester is a homobifunctional crosslinking reagent that has emerged as a valuable tool in modern biochemical research and drug development. This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a nine-unit polyethylene glycol (PEG) spacer. The PFP esters exhibit high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] This reactivity, coupled with the advantageous properties of the PEG linker, makes this compound particularly well-suited for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for advanced bioconjugation techniques.[3]

This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and a comparative analysis of its performance against other common amine-reactive crosslinkers.

Core Features and Advantages

The utility of this compound stems from the synergistic combination of its reactive PFP ester groups and the hydrophilic PEG9 spacer.

Pentafluorophenyl (PFP) Ester Chemistry:

PFP esters are highly efficient acylating agents, a property conferred by the strong electron-withdrawing nature of the pentafluorophenyl group. This activation facilitates nucleophilic attack by amine groups, leading to the rapid formation of a stable amide bond.[4] Key advantages of PFP esters over the more conventional N-hydroxysuccinimide (NHS) esters include:

-

Enhanced Reactivity: PFP esters generally react with amines more rapidly than NHS esters. Kinetic studies have shown that the relative coupling rate of PFP esters can be significantly higher than other active esters.

-

Increased Hydrolytic Stability: PFP esters are less susceptible to hydrolysis in aqueous media compared to NHS esters. This is a critical advantage in bioconjugation reactions, which are often performed in aqueous buffers over extended periods. The reduced rate of hydrolysis leads to more efficient conjugation and requires a smaller excess of the crosslinker.

Polyethylene Glycol (PEG) Spacer:

The PEG9 spacer arm provides several beneficial properties:

-

Hydrophilicity: The PEG linker imparts increased water solubility to the crosslinker and the resulting conjugate, which can be advantageous when working with hydrophobic molecules.

-

Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG9 chain allow for effective crosslinking between molecules, minimizing steric hindrance.

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting conjugate.

Data Presentation: Comparative Performance of Amine-Reactive Esters

The choice of an amine-reactive crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize the key performance characteristics of PFP esters in comparison to the widely used NHS esters.

| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | References |

| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester | |

| Target | Primary and secondary amines | Primary amines | |

| Resulting Bond | Amide | Amide | |

| Optimal pH Range | 7.0 - 9.0 | 7.2 - 8.5 |

Table 1: General Properties of PFP and NHS Esters

| Parameter | PFP Ester | NHS Ester | References |

| Relative Coupling Rate | High (Significantly faster than NHS esters) | Moderate | |

| Hydrolytic Stability | More stable, less susceptible to hydrolysis | Less stable, prone to hydrolysis, especially at higher pH | |

| Half-life in Aqueous Buffer | Generally longer than NHS esters under similar conditions | ~4-5 hours at pH 7 (0°C), decreases to 10 minutes at pH 8.6 (4°C) |

Table 2: Performance Comparison of PFP and NHS Esters

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general workflow for crosslinking two proteins using this compound.

Materials:

-

This compound

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve Protein A and Protein B in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

-

Crosslinking Reaction: Add the this compound stock solution to the protein mixture. A 10-50 fold molar excess of the crosslinker over the protein with the lower concentration is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protein Crosslinking Workflow

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a hypothetical two-step synthesis of a PROTAC, where a warhead (targeting the protein of interest) and an E3 ligase ligand, both containing a primary amine, are sequentially conjugated to this compound.

Step 1: Conjugation of Warhead to this compound

Materials:

-

Amine-functionalized Warhead

-

This compound

-

Anhydrous DMF

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve Reagents: Dissolve the amine-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add Base: Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the mono-conjugated product (Warhead-PEG9-PFP ester) by preparative HPLC.

Step 2: Conjugation of E3 Ligase Ligand to Warhead-PEG9-PFP Ester

Materials:

-

Purified Warhead-PEG9-PFP ester

-

Amine-functionalized E3 Ligase Ligand

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Dissolve Reagents: Dissolve the purified Warhead-PEG9-PFP ester (1 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add Base: Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC product by preparative HPLC.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bis-PEG9-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis-PEG9-PFP ester, a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the chemical properties, a representative synthesis pathway, and standard characterization methodologies for this important reagent. Due to the proprietary nature of specific manufacturing processes, this guide presents generalized, yet detailed, experimental protocols that serve as a foundational resource for researchers. The guide also includes data tables with expected analytical values and visual diagrams to elucidate key processes.

Introduction

This compound, with the IUPAC name bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate, is a valuable tool in chemical biology and drug discovery.[1] Its structure features a nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, flanked by two pentafluorophenyl (PFP) ester reactive groups.[2] These PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, and are noted for their increased hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[3] This property makes this compound a preferred crosslinking agent for conjugating molecules in aqueous environments.[4][5]

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 linker in this compound provides the necessary spatial separation between the two ligands of a PROTAC.

This guide will detail a representative synthesis of this compound from its corresponding dicarboxylic acid and its subsequent characterization using modern analytical techniques.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate | |

| Synonyms | Bis-PEG9 PFP ester | |

| CAS Number | 1334170-00-1 | |

| Molecular Formula | C₃₄H₄₀F₁₀O₁₃ | |

| Molecular Weight | 846.66 g/mol | |

| Appearance | Solid or viscous liquid | |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the PEG9 dicarboxylic acid, followed by the activation of the carboxyl groups with pentafluorophenol.

Step 1: Synthesis of 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic Acid (Bis-PEG9-Dicarboxylic Acid)

A common method for the synthesis of PEG dicarboxylic acids involves the oxidation of the corresponding diol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve nonaethylene glycol in a suitable solvent such as acetone.

-

Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise while maintaining the temperature below 20 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidant by the addition of isopropanol.

-

Work-up: Filter the mixture to remove chromium salts. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dicarboxylic acid.

Step 2: Synthesis of this compound

The final step involves the esterification of the dicarboxylic acid with pentafluorophenol. A common method for this transformation is through the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid and pentafluorophenol in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Wash the filtrate with a dilute acid solution (e.g., 0.5 N HCl) followed by a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques. The following sections detail the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | t | 4H | -CH₂-O-C(=O)- |

| ~3.8 | t | 4H | -CH₂-CH₂-O-C(=O)- |

| ~3.6-3.7 | m | 28H | PEG backbone (-O-CH₂-CH₂-O-) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (ester) |

| ~142 (m) | C-F (PFP ring) |

| ~139 (m) | C-F (PFP ring) |

| ~136 (m) | C-F (PFP ring) |

| ~70-71 | PEG backbone (-O-CH₂-CH₂-O-) |

| ~69 | -CH₂-CH₂-O-C(=O)- |

| ~64 | -CH₂-O-C(=O)- |

Note: The signals for the fluorinated carbons will appear as complex multiplets due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Expected Mass Spectrometry Data:

| Technique | Ion | [M+Na]⁺ (m/z) |

| Electrospray Ionization (ESI) | [C₃₄H₄₀F₁₀O₁₃ + Na]⁺ | ~869.22 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.

Typical HPLC Experimental Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (with 0.1% trifluoroacetic acid) |

| Detection | UV at 254 nm |

| Expected Result | A single major peak indicating high purity (>95%) |

Application: Amine Conjugation

This compound is designed to react with molecules containing primary or secondary amines, such as proteins, peptides, or small molecule ligands.

Experimental Protocol for Protein Conjugation:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.

-

Crosslinker Preparation: Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Conjugation Reaction: Add a molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4 °C overnight.

-

Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purification: The conjugated protein can be purified from excess crosslinker and byproducts using size-exclusion chromatography or dialysis.

Signaling Pathway Visualization

Caption: The role of a PROTAC, synthesized using a linker like this compound, in targeted protein degradation.

Conclusion

This compound is a critical reagent for the synthesis of PROTACs and other bioconjugates. This guide has provided a comprehensive overview of its synthesis and characterization, offering detailed, albeit representative, protocols and expected analytical outcomes. Researchers can utilize this information as a strong foundation for their work in developing novel therapeutics and research tools. It is important to reiterate that the provided protocols may require optimization for specific laboratory conditions and reagent batches.

References

Bis-PEG9-PFP Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG9-PFP ester, a homobifunctional crosslinking agent increasingly utilized by researchers, scientists, and drug development professionals. The document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Core Compound Specifications

This compound is a chemical tool essential for covalently linking amine-containing molecules. Its structure features a nine-unit polyethylene glycol (PEG) spacer, which enhances water solubility and reduces the immunogenicity of the resulting conjugate.[1] The terminal pentafluorophenyl (PFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] This reactivity, coupled with a greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, makes PFP esters a robust choice for bioconjugation in aqueous environments.[3]

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| Molecular Formula | C34H40F10O13 | |

| Molecular Weight | 846.66 g/mol | |

| Exact Mass | 846.2300 g/mol | |

| CAS Number | 1334170-00-1 |

Applications in Research and Drug Development

The primary application of this compound is in the field of bioconjugation. As a homobifunctional crosslinker, it can be used to link two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. This is particularly useful for studying protein-protein interactions and for the creation of antibody-drug conjugates (ADCs).

Furthermore, this compound is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The PEG9 spacer in this compound provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective targets.

Experimental Protocol: Protein-Protein Crosslinking

This section details a general methodology for the crosslinking of soluble proteins using this compound. This protocol is a representative example and may require optimization for specific applications.

Materials:

-

This compound

-

Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Protein(s) to be crosslinked

-

Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein(s) in the conjugation buffer to a final concentration of 0.1 mM.

-

Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in the anhydrous organic solvent to create a stock solution. The reagent is moisture-sensitive and should not be stored in solution.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein. A common starting point is a 10-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step terminates the reaction by consuming any unreacted PFP esters.

-

Purification: Remove excess crosslinker and quenching buffer from the crosslinked protein solution using a desalting column or by dialysis against an appropriate buffer.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein crosslinking using this compound.

Caption: Chemical crosslinking of two proteins using this compound.

Caption: Experimental workflow for protein crosslinking.

References

The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and peptide synthesis, the efficient and specific formation of stable amide bonds is paramount. Among the various activated esters utilized for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior choice due to their high reactivity and increased stability in aqueous environments compared to other reagents, such as N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the reactivity of PFP esters with amines, offering detailed insights into the underlying chemistry, reaction kinetics, experimental protocols, and factors influencing the efficiency of this critical conjugation reaction.

Core Principles: The Chemistry of PFP Ester-Amine Reactions

The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the pentafluorophenolate as a good leaving group and forming a stable amide bond.

The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Furthermore, the pentafluorophenolate is a stable leaving group due to the electron-withdrawing fluorine atoms, which can effectively delocalize the negative charge.

Reaction Kinetics: A Quantitative Comparison

Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to many alternatives.[1] This enhanced reactivity is a crucial factor in minimizing side reactions and ensuring the integrity of complex biomolecules.

A comparative study on the aminolysis kinetics of different active ester polymer brush platforms highlighted the significantly faster reaction of PFP esters. The pseudo-first-order rate constants (k') for the reaction of poly(pentafluorophenyl acrylate) (poly(PFPA)) with various amines were determined and compared to those of poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)).

| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |

| poly(PFPA) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |

| poly(PFPA) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |

| poly(PFPA) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |

| poly(NHS4VB) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |

Data sourced from Arnold, R. M., et al. (2012). Macromolecules, 45(13), 5444-5450.[2][3]

As the data indicates, the reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform.[2] This demonstrates the superior reactivity of PFP esters in forming amide bonds.

The Competing Reaction: Hydrolysis

In aqueous environments, the primary competing reaction for the aminolysis of PFP esters is hydrolysis, where a water molecule acts as the nucleophile, leading to the formation of the corresponding carboxylic acid and releasing pentafluorophenol. While PFP esters are susceptible to hydrolysis, they are notably more resistant than NHS esters.[4] This lower susceptibility to hydrolysis contributes to more efficient conjugation reactions, as a larger proportion of the PFP ester is available to react with the target amine.

The rate of hydrolysis is pH-dependent and increases with increasing pH. Therefore, while the aminolysis reaction is often favored at slightly alkaline pH to ensure the amine is deprotonated and thus more nucleophilic, a compromise must be made to minimize competing hydrolysis.

Factors Influencing Reactivity

Several factors can influence the efficiency of the reaction between PFP esters and amines:

-

pH: The reaction is typically carried out at a pH between 7.2 and 8.5. In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form to react with the ester, while the rate of hydrolysis is still manageable.

-

Solvent: PFP esters are often dissolved in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.

-

Steric Hindrance: The rate of reaction can be influenced by steric hindrance around the amine and the ester. Bulkier groups on either reactant can slow down the reaction.

-

Concentration of Reactants: As with any bimolecular reaction, the rate of amide bond formation is dependent on the concentration of both the PFP ester and the amine.

-

Temperature: The reaction is typically performed at room temperature or 4°C for sensitive biomolecules. Higher temperatures can increase the rate of both aminolysis and hydrolysis.

Experimental Protocols

General Protocol for the Conjugation of a PFP Ester to a Protein

This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a protein. Optimization may be required for specific applications.

Materials:

-

Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

PFP ester-activated molecule

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the PFP ester.

-

Preparation of PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution. PFP esters are moisture-sensitive, and pre-made stock solutions are not recommended.

-

Reaction: Add a calculated molar excess of the PFP ester solution to the protein solution with gentle stirring. The optimal molar ratio of PFP ester to protein will depend on the number of available amines on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The incubation time can be optimized based on the reactivity of the specific protein and PFP ester.

-

Quenching: (Optional) To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) can be added to consume any unreacted PFP ester.

-

Purification: Remove excess, unreacted PFP ester and the pentafluorophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Monitoring the Reaction

The progress of the conjugation reaction can be monitored by various analytical techniques, including:

-

UV-Vis Spectroscopy: If the PFP ester or the molecule being conjugated has a distinct chromophore, the reaction can be monitored by observing the change in absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the starting materials and byproducts, allowing for quantification of the reaction progress.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and determine the molecular weight of the conjugated product, providing information on the degree of labeling.

Visualizing the Process

To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Conclusion

Pentafluorophenyl esters represent a powerful and efficient tool for the formation of amide bonds in a variety of scientific and industrial applications, from peptide synthesis to the development of antibody-drug conjugates. Their high reactivity, coupled with their relative stability to hydrolysis, offers significant advantages over other activated esters. By understanding the core principles of their reactivity and the factors that influence the conjugation reaction, researchers can effectively harness the power of PFP esters to create well-defined and stable bioconjugates.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinkers are invaluable chemical tools in the fields of proteomics, structural biology, and drug development. These reagents possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins. This guide provides a comprehensive overview of homobifunctional crosslinkers, their properties, and detailed protocols for their application in protein studies. By stabilizing protein-protein interactions and providing distance constraints, these crosslinkers offer deep insights into protein complex topology, quaternary structure, and the dynamics of cellular signaling pathways.

Core Concepts of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are characterized by three key features: the reactive groups, the spacer arm, and specific chemical properties such as solubility and cleavability.

-

Reactive Groups: These determine the target functional groups on a protein. The most common targets are primary amines (the ε-amine of lysine residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues). N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds.

-

Spacer Arm: The spacer arm is the central part of the crosslinker that connects the two reactive groups. Its length is a critical parameter as it defines the distance between the two linked residues. The availability of crosslinkers with varying spacer arm lengths allows for the probing of different spatial arrangements within a protein or protein complex.[1] Longer spacer arms are generally more effective for linking larger proteins or those with sterically hindered reactive sites.[2]

-

Solubility and Permeability: The solubility of a crosslinker dictates its utility in different experimental setups. Water-soluble crosslinkers, often modified with sulfonate groups (e.g., Sulfo-NHS), are ideal for cell surface crosslinking as they cannot permeate the cell membrane.[3] Conversely, water-insoluble, membrane-permeable crosslinkers are used to study intracellular protein interactions.[4]

-

Cleavability: Some crosslinkers contain a cleavable spacer arm, which can be broken under specific chemical conditions (e.g., reduction of a disulfide bond). This feature is particularly useful in mass spectrometry-based workflows, as it simplifies the identification of crosslinked peptides.

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of an appropriate crosslinker is crucial for the success of a crosslinking experiment. The following tables summarize the key quantitative data for a range of commonly used homobifunctional crosslinkers, categorized by their reactivity.

Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |

| Disuccinimidyl tartrate | DST | 344.24 | 6.4 | No | Yes | Yes (Periodate) |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Reducing agents) |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Reducing agents) |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | Yes (Hydroxylamine) |

| Bis(2-(succinimidooxycarbonyloxy)ethyl) sulfone | BSOCOES | 436.35 | 13.0 | No | Yes | Yes (Base) |

Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |

| 1,4-Di-(3'-[2'pyridyldithio]-propionamido) butane | DPDPB | 428.71 | 19.9 | No | Not specified | Yes (Reducing agents) |

Experimental Protocols

The following sections provide detailed methodologies for in vitro and in vivo protein crosslinking experiments.

In Vitro Protein Crosslinking Protocol (using DSS or BS3)

This protocol is suitable for studying interactions between purified proteins.

Materials:

-

Purified protein(s) of interest

-

Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl; or 50 mM HEPES). Avoid Tris buffers.

-

DSS or BS3 crosslinker

-

Dry, amine-free DMSO (for DSS)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents

Procedure:

-

Protein Preparation:

-

Prepare the protein sample in the Conjugation Buffer at a concentration of 0.1-1 mg/mL. If studying a protein complex, mix the components in the desired stoichiometric ratio.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of the crosslinker.

-

For DSS, dissolve in DMSO to a concentration of 25 mM.

-

For BS3, dissolve in Conjugation Buffer to a concentration of 25 mM.

-

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration should be determined empirically through a titration experiment.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.

-

-

Analysis:

-

Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

For identification of crosslinked residues, proceed with sample preparation for mass spectrometry.

-

In Vivo Protein Crosslinking Protocol (using DSS or BS3)

This protocol is designed to capture protein interactions within living cells.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

DSS or BS3 crosslinker

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them three to five times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10^6 cells/mL.

-

-

Crosslinking Reaction:

-

Add the freshly prepared crosslinker (DSS for intracellular or BS3 for cell-surface) to the cell suspension to a final concentration of 1-5 mM.

-

Incubate for 30 minutes at room temperature. For cell-surface crosslinking with BS3, incubation at 4°C can reduce the internalization of the crosslinker.

-

-

Quenching:

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM Tris.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with PBS to remove excess crosslinker and quenching buffer.

-

Lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.

-

-

Analysis:

-

The cell lysate can be analyzed by immunoprecipitation followed by Western blotting to investigate specific protein interactions.

-

For proteome-wide analysis, the lysate can be processed for mass spectrometry.

-

Sample Preparation for Mass Spectrometry

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Resuspend the crosslinked sample (from in vitro or in vivo experiments) in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with a reducing agent like DTT or TCEP.

-

Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration (typically to < 2 M) to ensure protease activity.

-

Digest the proteins into peptides using a protease such as trypsin. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, which is compatible with amine-reactive crosslinkers.

-

-

Enrichment of Crosslinked Peptides (Optional but Recommended):

-

Crosslinked peptides are often present in low abundance. Enrichment using techniques like size-exclusion chromatography (SEC) can significantly improve their detection by mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify the crosslinked peptides from the complex MS/MS data. This software can identify the specific residues that have been linked, providing distance constraints for structural modeling.

-

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows.

Caption: General workflow for studying protein-protein interactions.

Caption: Decision tree for selecting a suitable crosslinker.

Caption: Using DSS to study the MEK1-ERK2 interaction.

Conclusion

Homobifunctional crosslinkers are powerful reagents for elucidating protein structure and function. By providing a means to covalently capture protein-protein interactions, they enable researchers to map interaction interfaces, determine the stoichiometry of protein complexes, and gain insights into the architecture of large molecular machines. The careful selection of a crosslinker based on its chemical properties and spacer arm length, coupled with optimized experimental protocols, is paramount for achieving reliable and informative results. The methodologies and data presented in this guide offer a solid foundation for the successful application of homobifunctional crosslinkers in protein research and drug discovery.

References

An In-Depth Technical Guide to PEGylated Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of sophisticated drugs with enhanced efficacy and safety profiles. At the heart of many successful bioconjugates lies the linker, a critical component that bridges a biological molecule to another moiety, such as a drug, imaging agent, or another protein. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have garnered significant attention and widespread application. PEGylation, the process of covalently attaching PEG chains to a molecule, imparts a range of desirable physicochemical and pharmacological properties.[1][2][3]

This technical guide provides a comprehensive overview of PEGylated linkers in bioconjugation. It delves into their fundamental properties, the various chemistries employed for their conjugation, and their profound impact on the performance of therapeutic molecules. Detailed experimental protocols for key conjugation techniques are provided, alongside quantitative data to inform the rational design of next-generation bioconjugates. Furthermore, this guide illustrates key experimental workflows and logical relationships through diagrams to facilitate a deeper understanding of the principles and applications of PEGylated linkers.

Core Concepts of PEGylated Linkers

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[3] When utilized as a linker in bioconjugation, PEG chains offer a multitude of advantages that address common challenges in drug development.[4]

Key Properties and Advantages:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.

-

Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic cloud around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, thereby extending their circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.

-

Improved Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and proteolysis, enhancing their stability in biological environments.

-

Controlled Spacer Length: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules to maintain their biological activity.

The architecture of the PEG linker also plays a crucial role in its function. Linear PEGs are the most common, but branched or multi-arm PEGs can offer enhanced shielding effects and the potential for higher drug loading.

Data Presentation: The Impact of PEGylated Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylated linkers on the properties of bioconjugates.

Table 1: Effect of PEG Linker Length on Pharmacokinetics and Cytotoxicity of an Affibody-Drug Conjugate

| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |

| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |

Data adapted from a study on affibody-drug conjugates, demonstrating that while longer PEG chains significantly extend the half-life, they can also lead to a reduction in immediate in vitro cytotoxicity.

Table 2: Influence of PEGylation on the Pharmacokinetics of Interferon-alpha

| Conjugate | PEG Moiety | Systemic Clearance (L/hr) |

| Unmodified IFN-α | None | 6.6–29.2 |

| IFN-α-PEG5K | 5 kDa linear PEG | 2.5–5.0 |

| IFN-α-PEG12K | 12 kDa linear PEG | 0.725 |

| IFN-α-PEG40K | 40 kDa branched PEG | 0.06–0.10 |

This table illustrates the significant decrease in systemic clearance of Interferon-alpha with increasing molecular weight and branching of the PEG chain, leading to a longer circulation time.

Table 3: Impact of PEGylation on the Thermal Stability of Proteins

| Protein | PEGylation Status | Midpoint of Thermal Unfolding (Tm) |

| Model Protein 1 | Unmodified | Baseline |

| Model Protein 1 | PEGylated | Increased |

| Model Protein 2 | Unmodified | Baseline |

| Model Protein 2 | PEGylated | Increased |

A qualitative summary of findings indicating that PEGylation generally increases the thermal stability of proteins.

Experimental Protocols

Detailed methodologies for key bioconjugation reactions involving PEGylated linkers are provided below.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris or glycine buffer)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the site-specific conjugation of a maleimide-activated PEG linker to a free sulfhydryl group (e.g., from a cysteine residue) on a peptide or protein.

Materials:

-

Thiol-containing peptide or protein

-

PEG-Maleimide linker

-

Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

-

Reducing agent (optional, e.g., TCEP)

-

Organic solvent (e.g., DMSO or DMF)

-

Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

-

Peptide/Protein Preparation: Dissolve the thiol-containing molecule in the degassed buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.

-

PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in an organic solvent to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the peptide/protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently-labeled maleimide.

-

Purification: Purify the conjugate using size-exclusion chromatography for proteins or reverse-phase HPLC for peptides to remove unreacted reagents.

-

Characterization: Characterize the final product using mass spectrometry to confirm the conjugation and HPLC to assess purity.

Protocol 3: Bioorthogonal PEGylation using Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-functionalized PEG linker to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-functionalized PEG linker

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Aqueous buffer or a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH)

-

Purification system

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the alkyne-biomolecule, azide-PEG, CuSO₄, sodium ascorbate, and the copper ligand in a suitable solvent.

-

Reaction Mixture Assembly: In a reaction vial, combine the alkyne-biomolecule and the azide-PEG. Add the copper ligand solution, followed by the CuSO₄ solution.

-

Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.

-

Purification: Purify the PEGylated bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted reagents.

-

Characterization: Confirm the successful conjugation using techniques like mass spectrometry and assess purity via HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to PEGylated linkers in bioconjugation.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Modular synthesis workflow for a Proteolysis-Targeting Chimera (PROTAC).

Caption: Logical flowchart for selecting an optimal PEGylated linker.

Caption: Cellular uptake pathway of a PEGylated nanoparticle.

Conclusion

PEGylated linkers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and conjugation chemistry, researchers can overcome challenges related to solubility, stability, and pharmacokinetics, ultimately leading to the development of safer and more effective drugs. The quantitative data, detailed protocols, and illustrative diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of PEGylation technology. As our understanding of the intricate interplay between PEGylated linkers and biological systems continues to grow, so too will the opportunities for innovation in the design of next-generation bioconjugates.

References

- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Crucial Connector: A Technical Guide to the Discovery and Development of PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, which is essential for subsequent ubiquitination and degradation.[3][4] The linker's length, chemical composition, rigidity, and attachment points can dramatically impact a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), selectivity, and overall drug-like properties.

This technical guide provides an in-depth exploration of the discovery and development of PROTAC linkers. It covers the evolution of linker design, summarizes key quantitative structure-activity relationships, provides detailed experimental protocols for their evaluation, and visualizes the core concepts and workflows involved in their optimization.

The Evolution of PROTAC Linker Design

The conception of PROTACs dates back to the seminal 2001 work by Sakamoto et al., which demonstrated that a chimeric molecule could recruit a target protein (MetAP-2) to the SCF E3 ligase complex, leading to its degradation. Early PROTACs utilized relatively simple and synthetically accessible linkers, predominantly flexible alkyl and polyethylene glycol (PEG) chains. These initial designs established the proof-of-concept but often suffered from poor physicochemical properties and suboptimal potency.

The field has since undergone a significant shift away from these simple chains towards more sophisticated and functional linkers. This evolution has been driven by an increasing understanding of the linker's role in mediating the crucial protein-protein interactions within the POI-PROTAC-E3 ligase ternary complex. The introduction of "clickable" linkers, often incorporating triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the rapid, modular synthesis of PROTAC libraries for efficient optimization. More recently, research has focused on rigid linkers, such as those containing piperazine or aromatic rings, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade of events within the cell's ubiquitin-proteasome system, as depicted below.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved. The linker's length and chemical composition are critical variables that must be optimized for each POI-E3 ligase pair.

Table 1: Impact of Linker Length on Degradation Efficiency

Systematic variation of linker length often reveals a non-linear relationship with degradation potency, where an optimal length exists. Linkers that are too short may cause steric hindrance, preventing ternary complex formation, while those that are too long can lead to unproductive complex conformations.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | > 90% | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| Estrogen Receptor (ERα) | VHL | Hydrocarbon | 16 | Most Effective | - | |

| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | Reduced | |

| BRD4 | CRBN | PEG | 0, 4-5 PEG units | < 500 | Effective |

Table 2: Impact of Linker Composition on Degradation Efficiency

The chemical makeup of the linker influences properties like solubility, cell permeability, and the stability of the ternary complex. Hydrophilic PEG linkers can improve the solubility of the overall PROTAC molecule, while more rigid linkers can enhance potency by reducing the entropic penalty of complex formation.

| Target Protein | E3 Ligase | Linker Composition | Observation | Reference |

| CRBN (self-degradation) | VHL/CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | |

| CRBN (self-degradation) | VHL/CRBN | Three PEG units | Weak degradation | |

| BET Proteins | CRBN | Alkyl chain | Picomolar IC50 in leukemia cells | |

| BET Proteins | CRBN | Rigid ethynyl group | 3- to 6-fold increased cell activity |

Experimental Protocols in PROTAC Development

The development of an effective PROTAC requires a suite of robust experimental techniques to synthesize the molecule and evaluate its biological activity.

Experimental Workflow for PROTAC Development

The process of developing a PROTAC is an iterative cycle of design, synthesis, and biological evaluation. The workflow below outlines the key stages.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is a highly efficient method for the convergent synthesis of PROTACs, allowing for the rapid assembly of a warhead, linker, and E3 ligase ligand.

Objective: To couple an alkyne-functionalized component with an azide-functionalized component to form a stable triazole-linked PROTAC.

Materials:

-

Alkyne-functionalized component (e.g., Warhead-Alkyne)

-

Azide-functionalized component (e.g., Linker-E3 Ligand-Azide)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-Butanol and water)

-

Nitrogen atmosphere

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).

-

Degas the solution by bubbling with nitrogen for 15-20 minutes.

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

-

Prepare a fresh aqueous solution of CuSO4·5H2O (e.g., 0.1 M).

-

To the reaction mixture, add the sodium ascorbate solution (e.g., 0.3 eq) followed by the CuSO4·5H2O solution (e.g., 0.1 eq). The reaction should turn cloudy or change color.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

Protocol 2: Cellular Protein Degradation Assay via Western Blot

Western blotting is the gold-standard method to visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the protein of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Lysate Preparation: Centrifuge the lysates to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

-